molecular formula C17H20N2O4S B12301977 Febuxostat methanol solvate

Febuxostat methanol solvate

Cat. No.: B12301977
M. Wt: 348.4 g/mol
InChI Key: AXVUXFXCFSBUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Febuxostat methanol solvate is a crystalline molecular complex of febuxostat, a non-purine selective xanthine oxidase inhibitor, and methanol. The asymmetric unit consists of one febuxostat molecule and one methanol molecule, with the benzene and thiazole rings of the febuxostat molecule twisted at a dihedral angle of 5.3° . In the crystal lattice, these components are linked into infinite helical chains along the 2 1 screw axis via intermolecular O—H⋯O and O—H⋯N hydrogen bonds . This solvate is isostructural with its ethanol monosolvate analogue, providing a valuable model for studying the solid-state chemistry of febuxostat solvates . Febuxostat is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and high permeability, making it a prime candidate for solubility and crystal form studies . Research into solvates like the methanol monosolvate is crucial for understanding polymorphism and developing advanced formulation strategies to overcome the intrinsic solubility limitations of the active pharmaceutical ingredient . The solubility of febuxostat in neat methanol has been experimentally determined, providing essential data for pre-formulation studies and purification process development . This compound is supplied For Research Use Only, aiding investigations in crystal engineering, pharmaceutical material science, and the development of novel solid forms with enhanced physicochemical properties.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;methanol

InChI

InChI=1S/C16H16N2O3S.CH4O/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;1-2/h4-6,9H,8H2,1-3H3,(H,19,20);2H,1H3

InChI Key

AXVUXFXCFSBUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O.CO

Origin of Product

United States

Preparation Methods

Standard Recrystallization Procedure

The most established and direct method for preparing febuxostat methanol solvate involves recrystallization of febuxostat from a methanol solution. This relatively straightforward process yields colorless crystals that are suitable for analytical characterization, particularly X-ray diffraction studies.

The general procedure for this method includes:

  • Dissolution of febuxostat in pure methanol
  • Heating the solution to ensure complete dissolution
  • Controlled cooling to induce crystallization
  • Collection of the resultant crystals by filtration
  • Appropriate drying under controlled conditions

Experimental Details

According to research conducted at Zhejiang University, the preparation involves recrystallizing crude febuxostat obtained from Zhejiang Huadong Pharmaceutical Co., Ltd. in methanol solution. This procedure produces colorless crystals suitable for X-ray diffraction analysis and structural characterization.

The process described in multiple crystallographic studies involves dissolving febuxostat in methanol without specific heating requirements, followed by allowing crystallization to occur at room temperature. In the crystal structure that forms, febuxostat and methanol molecules are linked by intermolecular hydrogen bonds O—H⋯N and O—H⋯O, creating infinite zigzag chains stretching along the crystallographic b axis.

Alternative Preparation Methods

Mixed Solvent Recrystallization Approach

An alternative method for preparing febuxostat solvates, which can be adapted for methanol solvate preparation, involves using mixed solvent systems. According to patent literature, high-purity febuxostat can be obtained by recrystallizing febuxostat in a mixed solvent comprising two or more solvents.

For methanol-containing solvate preparation, one particularly effective solvent system is a mixture of methanol and tetrahydrofuran in a volume ratio of 5:1. This approach is claimed to be especially effective for obtaining high-purity crystalline forms.

Hydrolysis-Based Method with Methanol Crystallization

A more complex approach derived from the complete synthetic pathway of febuxostat includes a final step where the ester form of febuxostat undergoes hydrolysis followed by recrystallization in an alcohol-water mixture:

  • Add 2-(3-cyano group-4-isobutyl oxygen phenyl)-4-methylthiazole-5-carboxylate to a reaction vessel
  • Add a 1:1 volume ratio mixture of methanol and water
  • Slowly add aqueous sodium hydroxide solution (1 mol/L)
  • React at 15-25°C until completion
  • Remove solvent under reduced pressure
  • Dissolve residue in water
  • Adjust pH to 2-3 with hydrochloric acid
  • Collect the precipitated solid by filtration
  • Wash the filter cake with water
  • Recrystallize using an alcohol-water mixed solution (V:V=3:1)

When methanol is used as the alcoholic component, this method can produce this compound.

Comparison of Different Preparation Methods

Table 1: Comparison of Different Preparation Methods for this compound

Method Key Solvents Advantages Considerations References
Standard Recrystallization Pure methanol Simple, direct, produces crystals suitable for X-ray analysis Potential for methyl ester impurity formation
Mixed Solvent Recrystallization Methanol/tetrahydrofuran (5:1) Higher purity, potentially better control of crystallization More complex solvent system
Hydrolysis-Based Method Methanol/water mixtures Integrated with final synthetic step, potential for scaled production Multiple steps, more complex procedure

Critical Parameters in this compound Preparation

Solvent Purity and Selection

The purity of methanol used in the recrystallization process is critical for obtaining high-quality this compound crystals. Research indicates that the quality of the solvent directly impacts the purity and crystalline properties of the resulting solvate.

When using mixed solvent systems, the ratio between methanol and the co-solvent (such as tetrahydrofuran) significantly affects the crystallization process and the properties of the resulting solvate. The optimal volume ratio of methanol to tetrahydrofuran has been reported as 5:1.

Temperature Control

Temperature management during the dissolution and crystallization processes is crucial for obtaining well-formed this compound crystals. Based on related studies with ethanol solvate, heating the solution to approximately 338 K (65°C) may be optimal for complete dissolution before allowing controlled cooling to room temperature for crystallization.

Crystallization Conditions

Controlled cooling and appropriate crystallization time are essential parameters that affect crystal quality, size, and purity. Slow cooling generally produces larger, more well-defined crystals suitable for structural analysis.

Structural Characterization of this compound

Crystal Structure Analysis

The this compound forms a distinct crystal structure that can be characterized by X-ray diffraction. In this structure, febuxostat molecules and methanol molecules are linked by intermolecular hydrogen bonds, forming infinite zigzag chains along the crystallographic b axis.

The crystal system belongs to the monoclinic space group, with the asymmetric unit containing one febuxostat molecule and one methanol molecule. The benzene and thiazole rings in the febuxostat molecule are almost coplanar, forming a dihedral angle of 5.3(1)°.

Hydrogen Bonding Pattern

The crystal packing in this compound is stabilized by intermolecular O—H⋯O and O—H⋯N hydrogen bonds that connect the febuxostat and methanol molecules into helical chains along the 21 screw axis. This specific hydrogen bonding pattern contributes to the stability and physicochemical properties of the solvate.

Considerations for Scale-Up and Industrial Production

Process Optimization

For industrial-scale production of this compound, several process parameters require optimization:

  • Solvent volume-to-solute ratio
  • Heating and cooling rates
  • Crystallization time
  • Filtration and drying conditions

The patent literature suggests that for scaled production, alcohol-water mixed solutions in a volume ratio of 3:1 may provide optimal conditions for recrystallization.

Impurity Considerations

A significant consideration when using methanol for febuxostat recrystallization is the potential formation of methyl ester impurities. These can form through esterification reactions between febuxostat and methanol, particularly under acidic conditions or extended processing times at elevated temperatures.

To minimize ester formation, careful control of pH, temperature, and processing time is essential. Additionally, analytical monitoring for potential methyl ester impurities should be implemented as part of quality control procedures.

Advantages and Challenges of this compound Preparation

Advantages

The preparation of this compound offers several advantages:

  • Relatively simple and straightforward recrystallization process
  • Forms well-defined crystals suitable for structural characterization
  • Potential improvements in stability and solubility compared to unsolvated forms
  • Established procedures with documented results in literature

Challenges and Limitations

Several challenges are associated with this compound preparation:

  • Potential formation of methyl ester impurities during extended contact with methanol
  • Need for careful control of crystallization conditions to ensure consistent solvate formation
  • Considerations for solvent removal and safety when scaling up processes involving methanol
  • Possible desolvation under certain storage or processing conditions

Chemical Reactions Analysis

Types of Reactions

Febuxostat methanol solvate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of febuxostat, as well as substituted derivatives that can have different pharmacological properties .

Scientific Research Applications

Febuxostat methanol solvate has a wide range of scientific research applications:

Mechanism of Action

Febuxostat methanol solvate exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels. This mechanism is particularly beneficial for patients with gout, as it helps prevent the formation of urate crystals in joints and tissues .

Comparison with Similar Compounds

Data Tables

Table 1: Crystallographic Parameters
Compound Space Group a (Å) b (Å) c (Å) β (°) Volume (ų)
This compound P2₁ 4.7089 17.9073 10.7965 98.04 901.44
Sorafenib tosylate methanol P2₁ 12.87 13.21 14.56 90.00 2456.1
Table 2: Hydrogen-Bond Metrics
Interaction D–H···A (Å) Angle (°)
O4–H4···N1 (febuxostat) 2.64 168
O1–H1···O2 (febuxostat) 2.72 160
O–H···O (niclosamide) 2.85 155

Q & A

Q. How is the crystal structure of febuxostat methanol solvate determined experimentally?

The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD). Data collection involves a Rigaku R-AXIS RAPID/ZJUG diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) and ω-scans. Absorption correction is applied via multi-scan methods (e.g., ABSCOR). The structure is refined using SHELXL software, with R[F² > 2σ(F²)] = 0.043 and wR(F²) = 0.078, incorporating 223 parameters and 1 restraint. Hydrogen bonding networks are analyzed using Mercury software to visualize O—H⋯O and O—H⋯N interactions .

Q. What hydrogen bonding patterns stabilize the crystal lattice of this compound?

The solvate forms infinite zigzag chains along the b-axis via intermolecular O—H⋯O (2.70 Å) and O—H⋯N (2.85 Å) hydrogen bonds between febuxostat’s carboxyl group, thiazole ring, and methanol. The benzene and thiazole rings exhibit a near-planar conformation (dihedral angle = 5.3°), enhancing lattice stability .

Q. What experimental methods are used to synthesize and purify this compound?

The solvate is prepared by recrystallizing febuxostat crude product from methanol. Slow evaporation at controlled temperatures yields single crystals suitable for SCXRD. Purity is confirmed via powder X-ray diffraction (PXRD) and thermal gravimetric analysis (TGA) to detect solvent content .

Q. How are thermal stability and desolvation behavior characterized for this solvate?

Differential scanning calorimetry (DSC) and TGA are employed. TGA shows weight loss corresponding to methanol release (~10% at 100–150°C). DSC reveals an endothermic peak at the desolvation temperature. Dynamic vapor sorption (DVS) assesses moisture stability, showing no phase changes below 85% RH .

Advanced Research Questions

Q. How does solvent choice influence the crystallization kinetics of this compound versus other polymorphs?

Methanol’s polarity and hydrogen-bonding capacity favor solvate formation over anhydrous polymorphs. Supersaturation and temperature modulate nucleation rates: higher supersaturation favors kinetic products (solvate), while lower supersaturation promotes thermodynamically stable forms. Solvent parameters (Hansen solubility, dielectric constant) guide solvent screening .

Q. What mechanistic insights explain concomitant crystallization of solvates and polymorphs under varying conditions?

At moderate supersaturation, solvates and polymorphs nucleate simultaneously due to comparable interfacial energies. Kinetic factors (e.g., nucleation rate, critical nucleus size) dominate at high supersaturation, favoring solvates. Thermodynamic stability governs low supersaturation, yielding anhydrous forms .

Q. How does the crystal structure of this compound compare to other solvates (e.g., ethanol or pyridine)?

Comparative SCXRD analyses reveal distinct hydrogen-bonding motifs. Methanol solvates form helical chains, while ethanol solvates exhibit layered networks. Pyridine solvates show π-π stacking interactions. Lattice energy calculations (e.g., via PIXEL) quantify stability differences .

Q. What methodologies resolve contradictions in stability data between thermal and moisture-based analyses?

Discrepancies arise from experimental conditions (e.g., heating rate in TGA vs. isothermal DVS). Cross-validate using variable-temperature PXRD and hot-stage microscopy to track phase transitions. Statistical error analysis (e.g., R-factor convergence in refinement) identifies data outliers .

Q. How can computational modeling predict solvent-solute interactions for febuxostat solvate design?

Density functional theory (DFT) calculates binding energies between febuxostat and solvents. Molecular dynamics (MD) simulations model solvent coordination and desolvation pathways. Pair distribution function (PDF) analysis validates predicted vs. experimental structures .

Q. What strategies prevent polymorphic impurities during scale-up of this compound?

Implement controlled cooling profiles and seeding with pre-characterized crystals. Monitor in situ via Raman spectroscopy or process analytical technology (PAT). Solvent mixtures (e.g., methanol/water) suppress competing polymorphs by altering solubility gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.